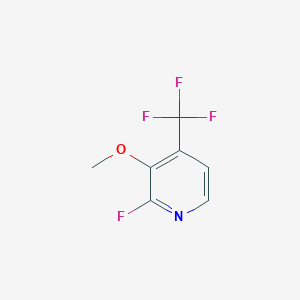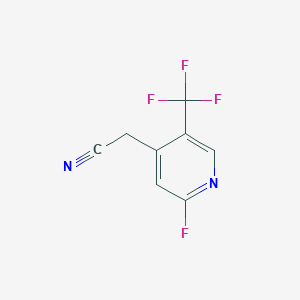
Tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate
Overview
Description
Tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its molecular structure consists of a tert-butyl carbamate group attached to a propyl chain, which is further connected to a phenoxy group substituted with bromine and chlorine atoms. Additionally, a cyclopropyl group is attached to the carbamate nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 4-bromo-2-chlorophenol: This can be achieved by bromination and chlorination of phenol under controlled conditions.
Formation of 4-bromo-2-chlorophenoxypropyl bromide: The phenol derivative is reacted with 3-bromopropyl bromide in the presence of a base such as potassium carbonate.
Synthesis of tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)carbamate: The intermediate is then reacted with tert-butyl carbamate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Substituted phenoxy derivatives.
Oxidation: Oxidized phenoxy derivatives.
Reduction: Reduced phenoxy derivatives.
Hydrolysis: Corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets. The cyclopropyl group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-iodopropyl)carbamate
- Tert-butyl (3-azidopropyl)carbamate
- Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Uniqueness
Tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can significantly influence its reactivity and biological activity. The cyclopropyl group also adds to its distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[3-(4-bromo-2-chlorophenoxy)propyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrClNO3/c1-17(2,3)23-16(21)20(13-6-7-13)9-4-10-22-15-8-5-12(18)11-14(15)19/h5,8,11,13H,4,6-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRBQPPVOPGKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCOC1=C(C=C(C=C1)Br)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















